![molecular formula C14H11N3O2S B2470435 N-(5-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1798538-78-9](/img/structure/B2470435.png)
N-(5-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives” are multi-target-directed ligands. They are drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
These derivatives were synthesized and obtained in good to excellent yield . The products were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase .Physical And Chemical Properties Analysis
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis Techniques
Innovative Synthesis Methods : A study by Kumar et al. (2012) describes an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally related to N-(5-methylthiazol-2-yl)-5-phenyloxazole-2-carboxamide. This process involves intramolecular copper-catalyzed cyclization of highly functionalized enamides, offering a pathway to introduce various functional groups into the oxazole ring (Kumar et al., 2012).
Eco-Friendly Synthesis Approaches : Research by Miryala et al. (2019) highlights the eco-friendly synthesis of N-arylthiazole-5-carboxamide derivatives, which are chemically related to the compound . Their study emphasizes the importance of environmentally sustainable methods in the synthesis of complex organic compounds (Miryala et al., 2019).
Pharmacological Applications
Antagonistic Properties : A study by Fisher et al. (2012) discusses the pharmacological potential of 3-phenyl-5-isothiazole carboxamides, which are structurally similar to this compound. Their findings suggest that these compounds have potent allosteric antagonist properties, which could have implications for pain management and other therapeutic applications (Fisher et al., 2012).
Inhibitor of Apoptosis Proteins : Wong et al. (2013) discuss GDC-0917, a compound structurally related to this compound. GDC-0917 is a potent antagonist of inhibitor of apoptosis (IAP) proteins and is being developed for the treatment of various cancers. This highlights the potential of related compounds in cancer therapeutics (Wong et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-7-16-14(20-9)17-12(18)13-15-8-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBERAHYEYMMTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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